![molecular formula C25H21N3O4S B2449613 N-(furan-2-ylmethyl)-4-oxo-2-phenacylsulfanyl-3-prop-2-enylquinazoline-7-carboxamide CAS No. 451467-33-7](/img/structure/B2449613.png)
N-(furan-2-ylmethyl)-4-oxo-2-phenacylsulfanyl-3-prop-2-enylquinazoline-7-carboxamide
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Description
Scientific Research Applications
Tyrosinase Inhibition and Antioxidant Activity
The compound has shown significant potential as a tyrosinase inhibitor. A study synthesized derivatives of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide, which exhibited potent inhibitory effects against the tyrosinase enzyme. These compounds were also evaluated for their antioxidant capabilities, indicating their potential in applications related to skin pigmentation disorders and antioxidant therapies (Dige et al., 2019).
Anticancer Properties
Several studies have indicated the potential of N-(furan-2-ylmethyl) derivatives in anticancer treatments. Specifically, derivatives like N-(furan-2-ylmethyl)-1H-indole-3-carboxamide have been investigated as inhibitors of the epidermal growth factor receptor (EGFR) and have shown potent anticancer activities against various cancer cell lines (Zhang et al., 2017). This suggests the potential of N-(furan-2-ylmethyl)-4-oxo-2-phenacylsulfanyl-3-prop-2-enylquinazoline-7-carboxamide in similar applications.
Antibacterial and Antifungal Properties
Compounds with the N-(furan-2-ylmethyl) moiety have also been studied for their antibacterial and antifungal activities. For instance, derivatives like N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide have demonstrated significant activity against various bacterial and fungal strains (Velupillai et al., 2015). This highlights the potential of this compound in antimicrobial applications.
Analgesic Properties
The bioisosteric replacements in similar compounds have shown enhanced analgesic properties. For example, studies on N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides indicated that certain derivatives exhibit significant analgesic activity (Ukrainets et al., 2016). This suggests that the N-(furan-2-ylmethyl) derivative could potentially be explored for its analgesic effects.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-oxo-2-phenacylsulfanyl-3-prop-2-enylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S/c1-2-12-28-24(31)20-11-10-18(23(30)26-15-19-9-6-13-32-19)14-21(20)27-25(28)33-16-22(29)17-7-4-3-5-8-17/h2-11,13-14H,1,12,15-16H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOWBRCEVKVEBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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